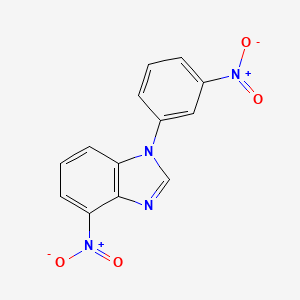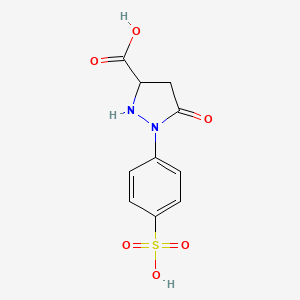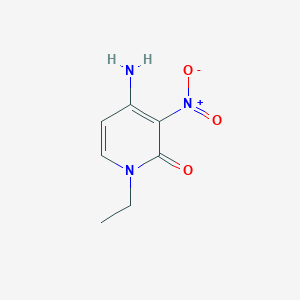![molecular formula C12H18N4O5S B8627159 4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8627159.png)
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of 4-methylmorpholine. This can be achieved through the reaction of 4-methylmorpholine with formaldehyde and hydrogen cyanide under basic conditions.
Introduction of the Nitro Group: The next step involves the nitration of the benzene ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the nitro-substituted benzene derivative with a suitable sulfonamide reagent under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
科学的研究の応用
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methylmorpholine: A simpler compound with a similar morpholine ring structure.
3-Nitrobenzenesulfonamide: A compound with a similar nitro and sulfonamide group but lacking the morpholine ring.
4-Methylmorpholin-2-yl)methanamine: A compound with a similar morpholine ring and amine group but lacking the nitro and sulfonamide groups.
Uniqueness
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a potential candidate for drug development.
特性
分子式 |
C12H18N4O5S |
|---|---|
分子量 |
330.36 g/mol |
IUPAC名 |
4-[(4-methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H18N4O5S/c1-15-4-5-21-9(8-15)7-14-11-3-2-10(22(13,19)20)6-12(11)16(17)18/h2-3,6,9,14H,4-5,7-8H2,1H3,(H2,13,19,20) |
InChIキー |
YUIDEHBYBLHMEW-UHFFFAOYSA-N |
正規SMILES |
CN1CCOC(C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B8627096.png)
![2-Methylthiazolo[4,5-c]quinoline](/img/structure/B8627101.png)
![6-chloro-1-methyl-4-(4-methyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8627108.png)


![7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol](/img/structure/B8627138.png)


![1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one](/img/structure/B8627163.png)


![4-[2-(Butan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B8627186.png)
